molecular formula C3H8Cl2N4O B1378587 5-(Aminomethyl)-1,3,4-oxadiazol-2-amine dihydrochloride CAS No. 89066-22-8

5-(Aminomethyl)-1,3,4-oxadiazol-2-amine dihydrochloride

Cat. No.: B1378587
CAS No.: 89066-22-8
M. Wt: 187.03 g/mol
InChI Key: QZSHEAUHUVSYGR-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-1,3,4-oxadiazol-2-amine dihydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-1,3,4-oxadiazol-2-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carbonyl compounds to form the oxadiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-1,3,4-oxadiazol-2-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce a variety of substituted oxadiazole derivatives.

Scientific Research Applications

5-(Aminomethyl)-1,3,4-oxadiazol-2-amine dihydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Material Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Industrial Chemistry: The compound serves as an intermediate in the synthesis of various industrial chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-1,3,4-oxadiazol-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(Aminomethyl)-1,3,4-thiadiazol-2-amine dihydrochloride: This compound is similar in structure but contains a sulfur atom instead of an oxygen atom in the ring.

    2-(Aminomethyl)benzimidazole dihydrochloride: Another related compound with a benzimidazole ring structure.

Uniqueness

5-(Aminomethyl)-1,3,4-oxadiazol-2-amine dihydrochloride is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(aminomethyl)-1,3,4-oxadiazol-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4O.2ClH/c4-1-2-6-7-3(5)8-2;;/h1,4H2,(H2,5,7);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSHEAUHUVSYGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NN=C(O1)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89066-22-8
Record name 5-(aminomethyl)-1,3,4-oxadiazol-2-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Aminomethyl)-1,3,4-oxadiazol-2-amine dihydrochloride
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5-(Aminomethyl)-1,3,4-oxadiazol-2-amine dihydrochloride
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5-(Aminomethyl)-1,3,4-oxadiazol-2-amine dihydrochloride
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5-(Aminomethyl)-1,3,4-oxadiazol-2-amine dihydrochloride
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5-(Aminomethyl)-1,3,4-oxadiazol-2-amine dihydrochloride
Reactant of Route 6
5-(Aminomethyl)-1,3,4-oxadiazol-2-amine dihydrochloride

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